4-Amino-2-chloro-5-nitro-6-methoxypyrimidine
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Overview
Description
4-Amino-2-chloro-5-nitro-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of amino, chloro, nitro, and methoxy substituents at positions 4, 2, 5, and 6, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method may include:
Addition Reaction: Adding anhydrous methanol, a solvent, and malononitrile into a container and feeding dry hydrogen chloride gas into the container for an addition reaction.
Condensation Reaction: Adding a deacidification agent into the intermediate obtained from the addition reaction and adding cyanamide into the mixture for a condensation reaction.
Cyclization Reaction: Adding a Lewis acid protecting agent into the intermediate obtained from the condensation reaction and feeding dry hydrogen chloride gas into the mixture for a cyclization reaction.
Methoxylation Reaction: Adding methanol and sodium hydroxide into a container, stirring and dissolving the mixture, and then adding the mixture into the intermediate obtained from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-nitro-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro or nitro groups.
Reduction: Formation of 4-Amino-2-chloro-5-amino-6-methoxypyrimidine.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
4-Amino-2-chloro-5-nitro-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It is used in the development of herbicides and pesticides for controlling broad-leaved weeds in crops like soybean and maize.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, modulating biological pathways. The presence of the nitro group can enhance its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Amino-5-chloro-2-methoxybenzoic acid: Similar functional groups but different core structure, leading to different chemical properties and applications.
Uniqueness
4-Amino-2-chloro-5-nitro-6-methoxypyrimidine is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H5ClN4O3 |
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Molecular Weight |
204.57 g/mol |
IUPAC Name |
2-chloro-6-methoxy-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C5H5ClN4O3/c1-13-4-2(10(11)12)3(7)8-5(6)9-4/h1H3,(H2,7,8,9) |
InChI Key |
PFQFMTDRIFQRSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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